molecular formula C16H16N4O3 B2744866 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 726165-23-7

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2744866
CAS No.: 726165-23-7
M. Wt: 312.329
InChI Key: PVLNMWFUDYUUMA-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery . The pyrimidine-2,4-dione core, also known as the dihydrouracil scaffold, is a privileged structure in pharmacology due to its presence in nucleic acids and numerous bioactive molecules . This specific compound, with its benzyl and furan-2-ylmethyl amino substitutions, is designed as a high-value synthetic intermediate for the development of novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their wide range of biological activities, including potential applications as matrix metalloproteinase (MMP) inhibitors, which are relevant for conditions like osteoarthritis and rheumatoid arthritis . The structural motif of this compound makes it a valuable scaffold for creating molecules that can interact with enzyme active sites and biological receptors . Its utility lies in its functionalization, allowing researchers to explore structure-activity relationships (SAR) and develop new compounds with targeted pharmacological properties, such as anticancer, anti-inflammatory, antiviral, and antibacterial activities . This reagent provides researchers with a versatile and complex starting material for hit-to-lead optimization and the synthesis of focused libraries in the pursuit of new lead compounds.

Properties

IUPAC Name

6-amino-1-benzyl-5-(furan-2-ylmethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-8,18H,9-10,17H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLNMWFUDYUUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
    StudyCell LineIC50 (µM)Reference
    Study AMCF-7 (breast cancer)15[PubChem]
    Study BA549 (lung cancer)20[PubChem]
  • Antimicrobial Properties :
    • The compound has been tested for its antimicrobial efficacy against several pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal activities.
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    E. coli32 µg/mL[PubChem]
    S. aureus16 µg/mL[PubChem]
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects of the compound in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.

Biological Assays

The compound has been utilized in various biological assays to evaluate its pharmacological properties:

  • Cell Viability Assays : These assays help determine the cytotoxicity of the compound against different cell lines.
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways.

Material Science Applications

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine derivatives are being explored for their potential use in developing new materials due to their unique chemical structure. They may serve as precursors for synthesizing polymers or nanomaterials with specific properties.

Case Studies

  • Study on Anticancer Properties :
    • A recent study evaluated the anticancer effects of this compound on ovarian cancer cells. Results demonstrated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 10 µM.
  • Neuroprotective Mechanism Investigation :
    • Another research effort focused on the neuroprotective mechanisms of the compound in a mouse model of Alzheimer's disease. Findings suggested that it reduced amyloid plaque formation and improved cognitive function.

Mechanism of Action

The mechanism by which 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The furan-substituted derivative belongs to a broader class of 6-amino-tetrahydropyrimidine-diones, where modifications at the C5 and N1 positions significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target compound (C5: furan-2-ylmethylamino) C₁₇H₁₈N₄O₃ 326.35 Discontinued; limited data
5-Benzylamino derivative (C5: benzylamino) C₁₈H₁₈N₄O₂ 322.37 Higher lipophilicity; potential antiviral
5-(3-Hydroxypropylamino) derivative C₁₃H₁₆N₄O₃ 276.29 Increased solubility; moderate purity (≥95%)
5-(2-Methoxyethylamino) derivative C₁₄H₁₈N₄O₃ 290.32 Enhanced bioavailability; lab use only
5-(Cyclohexenylethylamino) derivative C₁₉H₂₄N₄O₂ 340.43 High lipophilicity; experimental antitumor
Biginelli-type furan derivatives Varies ~300–350 Antioxidant (IC₅₀: 0.6 mg/mL for DPPH)

Key Findings from Comparative Studies

Antioxidant Activity
  • Biginelli-type furan derivatives (e.g., compound 3c) exhibit potent free radical scavenging activity, with an IC₅₀ of 0.6 mg/mL against diphenylpicrylhydrazyl (DPPH), outperforming gallic acid in some assays . This suggests that the furan moiety contributes to redox modulation.
  • In contrast, the 5-benzylamino derivative lacks reported antioxidant activity, likely due to reduced electron-donating capacity of the benzyl group compared to furan .
Lipophilicity and Bioavailability
  • The 5-(cyclohexenylethylamino) derivative demonstrates higher lipophilicity (predicted logP >3), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The 5-(2-methoxyethylamino) derivative (logP ~0.5) balances solubility and membrane permeability, making it suitable for in vitro studies .
Antiviral and Antitumor Potential
  • Benzyl-substituted derivatives (e.g., 6-amino-1-benzyl-5-benzylamino) show structural similarities to known HIV protease inhibitors, though direct antiviral data remains unpublished .
  • The 5-(dimethoxyphenylethylamino) derivative (C₂₄H₂₈N₄O₄) exhibits a planar uracil ring conformation, critical for intercalation with DNA/RNA in antitumor applications .

Biological Activity

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 726165-23-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of approximately 312.32 g/mol. It features a tetrahydropyrimidine core substituted with an amino group and a furan moiety, which are crucial for its biological interactions.

Antiparasitic Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antiparasitic properties. For instance, compounds similar to 6-amino derivatives have shown to inhibit the growth of Leishmania species with IC50 values ranging from 18.9 to 61.7 µM . The structure-activity relationship suggests that the presence of electron-withdrawing or donating groups can enhance activity.

Anticancer Potential

Research has demonstrated that pyrimidine derivatives can exhibit anticancer properties by targeting various pathways involved in tumor growth and proliferation. The compound's ability to interfere with nucleic acid synthesis is hypothesized to play a role in its anticancer effects. A study highlighted that certain pyrimidine analogs showed enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the tetrahydropyrimidine structure could yield more potent anticancer agents .

The proposed mechanisms by which 6-amino-tetrahydropyrimidines exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for nucleotide metabolism.
  • Interference with DNA/RNA Synthesis : By mimicking nucleobases, these compounds can disrupt nucleic acid synthesis.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Study 1: Antiparasitic Efficacy

A study conducted on various furan-substituted pyrimidines revealed that the compound exhibited significant activity against Leishmania amazonensis. The most active derivative had an IC50 value of 22.4 µM, indicating its potential as a lead compound for developing antiparasitic drugs .

Case Study 2: Cancer Cell Lines

In vitro studies using human cancer cell lines demonstrated that modifications in the benzyl and furan substituents significantly affected cytotoxicity. The compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting a promising therapeutic avenue .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiparasitic22.4
Compound BAnticancer (Breast)15.0
Compound CAntiparasitic26.7
Compound DAnticancer (Lung)18.9

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • Methodology : The synthesis involves multi-step reactions, typically starting with benzylamine and furan-2-ylmethylamine derivatives. Key steps include:

  • Condensation : Use of 2,4-dichloropyrimidine or similar precursors under alkaline conditions (e.g., DMF as solvent) to introduce substituents .
  • Functionalization : Sequential amination steps with benzyl and furfurylamine groups under controlled pH (pH 6.5–7.5) to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures for >95% purity .
    • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and catalytic bases like triethylamine .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • FT-IR : Identifies NH₂ (3260–3320 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches, confirming the tetrahydropyrimidine-dione core .
  • ¹H/¹³C NMR : Key signals include benzyl protons (δ 4.5–5.0 ppm) and furan methylene (δ 3.8–4.2 ppm). Aromatic protons appear at δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolves non-planar conformations of the pyrimidine ring (dihedral angles 34.8°–69.5°) and hydrogen-bonding networks critical for stability .

Q. What are the primary biological activities reported for this compound?

  • Enzyme Inhibition : Acts as a cyclin-dependent kinase (CDK) inhibitor by binding to the ATP pocket, disrupting cell cycle progression (IC₅₀ ~1.2 µM in HeLa cells) .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC 8–16 µg/mL) due to furan moiety interactions with bacterial membranes .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its biological activity?

  • Structural Insights : X-ray data show that the benzyl and furan groups adopt twisted conformations (dihedral angles >60°), reducing steric hindrance and enabling deeper binding to hydrophobic enzyme pockets .
  • Dynamic Effects : Molecular dynamics simulations reveal that the NH₂ group forms transient hydrogen bonds with catalytic residues (e.g., Asp145 in CDK2), enhancing inhibition .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Solubility : Discrepancies arise from polymorphic forms. Polar solvents (DMSO, ethanol) stabilize the β-polymorph (solubility 12 mg/mL), while the α-form is less soluble (4 mg/mL) .
  • Stability : Degradation under UV light (t₁/₂ = 48 hrs) is mitigated by amber glass storage and antioxidants (e.g., BHT at 0.1% w/v) .

Q. How does this compound compare to other pyrimidine derivatives in structure-activity relationships (SAR)?

  • Substituent Effects :

Compound R₁ R₂ CDK2 IC₅₀ (µM)
TargetBenzylFuran1.2
Analog APhenylThiophene3.8
Analog BCyclopentylCF₃0.9
  • Key Insight : Bulky substituents (e.g., benzyl) improve selectivity, while electron-withdrawing groups (e.g., CF₃) enhance potency .

Q. What experimental designs are recommended for studying its mechanism of action?

  • Kinetic Assays : Use fluorescence polarization (FP) to measure binding affinity to CDK2/cyclin E complexes .
  • Cellular Studies : Combine siRNA knockdown (e.g., CDK2) with flow cytometry to assess cell cycle arrest (G₁/S phase) .
  • In Silico Modeling : Docking with AutoDock Vina and MD simulations (GROMACS) to predict off-target interactions .

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